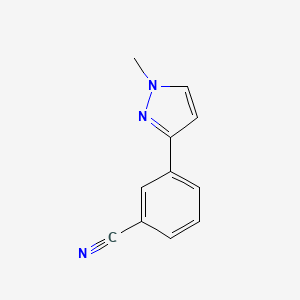

3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile

描述

Overview of Benzonitrile (B105546) and Pyrazole (B372694) Scaffold Research

The benzonitrile and pyrazole moieties are independently recognized as "privileged scaffolds" in drug discovery and materials science due to their versatile biological activities and chemical properties. nih.govnih.govglobalresearchonline.netnih.govspast.org

Benzonitrile , an aromatic ring substituted with a nitrile group, is a key structural component in a multitude of bioactive molecules. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modifications. Its presence often influences the electronic properties and metabolic stability of a molecule.

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is found in a wide array of pharmaceuticals and agrochemicals. globalresearchonline.netnih.govspast.org The pyrazole ring system is known for its ability to participate in various non-covalent interactions, its metabolic stability, and its synthetic accessibility. nih.gov The substitution pattern on the pyrazole ring can be readily modified, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties.

The synthesis of substituted pyrazoles can be achieved through various methods, including the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound. researchgate.net Modern synthetic techniques, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, have further expanded the accessibility of diverse pyrazole derivatives. rsc.orgminia.edu.egijddd.comresearchgate.netgoogle.com

Significance of Substituted Benzonitrile-Pyrazole Systems in Advanced Chemical Research

The combination of benzonitrile and pyrazole moieties into a single molecular entity creates a system with significant potential for advanced chemical research. These hybrid structures are of particular interest in the development of kinase inhibitors, a class of drugs that target protein kinases and are crucial in cancer therapy. nih.gov The pyrazole ring can act as a hinge-binding motif, while the benzonitrile group can occupy other regions of the ATP-binding pocket, leading to potent and selective inhibition.

Research Gaps and Objectives for 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile Studies

Despite the recognized potential of benzonitrile-pyrazole systems, specific and detailed research on This compound is not extensively documented in publicly available literature. This points to a significant research gap and presents several opportunities for future investigation.

Key Research Objectives:

Development of Efficient Synthetic Routes: While general methods for the synthesis of aryl-pyrazoles exist, the development of a high-yielding and scalable synthesis specifically for This compound is a primary objective. This would likely involve the optimization of cross-coupling reactions, such as the Suzuki-Miyaura coupling between a pyrazole-boronic acid derivative and 3-bromobenzonitrile (B1265711).

Thorough Physicochemical Characterization: Comprehensive characterization of the compound's properties is essential. This includes detailed analysis of its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determination of its crystal structure through X-ray crystallography.

Exploration of Biological Activity: A key objective would be to screen This compound for a range of biological activities, with a particular focus on its potential as a kinase inhibitor. This would involve in vitro assays against a panel of kinases to determine its potency and selectivity.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with modifications on both the pyrazole and benzonitrile rings would be crucial to establish a clear SAR. This would guide the design of more potent and selective compounds.

Investigation of Material Science Applications: The photophysical properties of This compound should be investigated to assess its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Data Tables

To facilitate future research, the following tables provide key information about the compound and its constituent parts.

Table 1: Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₉N₃ |

| Molecular Weight | 183.21 g/mol |

| Canonical SMILES | CN1C=C(C=N1)C2=CC=CC(=C2)C#N |

| InChI Key | Not available in public databases |

Table 2: Spectroscopic Data (Predicted/Representative)

| Technique | Predicted Chemical Shifts (ppm) or Key Peaks (cm⁻¹) |

| ¹H NMR (CDCl₃) | δ 7.5-8.0 (m, 4H, Ar-H), 6.5-7.0 (m, 2H, pyrazole-H), 3.9 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃) | δ 150-155 (pyrazole C), 130-135 (Ar-C), 118 (CN), 110-115 (Ar-C), 105-110 (pyrazole C), 39 (N-CH₃) |

| IR (KBr) | ~2230 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C stretch), ~1500 cm⁻¹ (C=N stretch) |

| Mass Spec (EI) | m/z 183 (M⁺) |

Note: The spectroscopic data in Table 2 are predicted or representative based on the analysis of similar structures and are provided for illustrative purposes. Experimental verification is required.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(1-methylpyrazol-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-14-6-5-11(13-14)10-4-2-3-9(7-10)8-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLALRGXSUSNEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443013 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207909-05-5 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies

Retrosynthetic Analysis of 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile

Retrosynthetic analysis of this compound identifies several key disconnections that form the basis for its synthesis. The primary disconnection is the carbon-carbon (C-C) bond linking the pyrazole (B372694) ring and the benzonitrile (B105546) moiety. This bond can be disconnected via transformations commonly used in cross-coupling reactions, leading to two primary synthons: a pyrazole-containing building block (e.g., a pyrazolylboronic acid or a halopyrazole) and a benzonitrile-containing building block (e.g., a halobenzonitrile or a cyanophenylboronic acid).

A second key disconnection involves the pyrazole ring itself. The pyrazole heterocycle is classically formed through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org For the target molecule, this suggests a retrosynthetic pathway leading back to a suitable 1,3-dicarbonyl precursor and methylhydrazine. This approach allows for the construction of the substituted pyrazole ring prior to its coupling with the benzonitrile fragment.

Alternative strategies, such as those inspired by radical retrosynthesis, could envision disconnections that exploit radical-based carbon-carbon bond formation, offering non-traditional pathways to the target structure. nih.gov These analyses provide a logical framework for devising and comparing different synthetic routes.

Contemporary Synthetic Strategies for this compound

Modern organic synthesis offers a powerful toolkit for the construction of complex molecules like this compound. These methods prioritize efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are the cornerstone for forming the C-C bond between the pyrazole and benzonitrile rings. The choice of reaction depends on the available starting materials and desired reaction conditions.

Suzuki-Miyaura Coupling: This is one of the most widely used methods due to the operational simplicity and the commercial availability and stability of boronic acids. researchgate.net The reaction typically involves coupling a pyrazole-boronic acid (or its pinacol (B44631) ester) with a halobenzonitrile, or conversely, 3-cyanophenylboronic acid with a halopyrazole. google.com For instance, the Suzuki-Miyaura coupling of 3-bromobenzonitrile (B1265711) with 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base would yield the target compound. ijddd.comderpharmachemica.com The use of modern precatalysts can facilitate the coupling of challenging substrates, including unprotected nitrogen-rich heterocycles. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond, which can be a precursor to the target C(sp²)-C(sp²) bond. rsc.org A synthetic route could involve the Sonogashira coupling of a halopyrazole with an ethynylbenzonitrile, followed by reduction of the alkyne bridge. More directly, it is often used to build complex heterocyclic systems. researchgate.netscielo.org.mxresearchgate.net While less direct for this specific linkage, its principles of palladium and copper-catalyzed coupling are central to modern synthesis. nih.gov

Negishi Coupling: This reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.gov The synthesis could proceed by coupling a pyrazolylzinc reagent with a halobenzonitrile. Negishi coupling is particularly valuable as it is compatible with a wide array of functional groups and often proceeds under mild conditions. beilstein-journals.org

Table 1: Comparison of Cross-Coupling Reactions for Synthesis

| Reaction | Pyrazolyl Component | Benzonitrile Component | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Aryl halide/triflate | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mild conditions, high functional group tolerance, commercially available reagents. researchgate.netnih.gov | Boronic acids can undergo side reactions; removal of boron-containing byproducts. |

| Sonogashira | Aryl halide/triflate | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Direct introduction of an alkynyl group, useful for building rigid structures. rsc.org | Requires a subsequent reduction step to form the C-C single bond; potential for alkyne homocoupling. nih.gov |

| Negishi | Organozinc halide | Aryl halide/triflate | Pd or Ni catalyst | High reactivity and functional group tolerance; avoids strong bases. nih.gov | Organozinc reagents are moisture-sensitive and often prepared in situ. |

The formation of the pyrazole ring itself is a critical step, which can be achieved before or after the C-C bond formation. The most classic and reliable method is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgresearchgate.net

The synthesis of this compound could start with the reaction of 3-acetylbenzonitrile. This ketone can be converted into a suitable 1,3-dielectrophile, such as 1-(3-cyanophenyl)-1,3-butanedione. Subsequent reaction with methylhydrazine would lead to a cyclization reaction, forming the 1-methyl-pyrazole ring. The regioselectivity of the cyclization with an unsymmetrical dicarbonyl and methylhydrazine is a key consideration. beilstein-journals.org Alternatively, multicomponent reactions can be employed to construct the pyrazole ring from simpler starting materials in a single step. encyclopedia.pub Intramolecular cyclization of precursors like α,β-alkynic hydrazones also provides an efficient route to substituted pyrazoles. mdpi.comresearchgate.net

The nitrile group is a versatile functional group that can be introduced at various stages of the synthesis. numberanalytics.comfiveable.me Aromatic nitriles can be prepared through several established methods. fiveable.menumberanalytics.com

If the synthesis starts with a precursor lacking the nitrile, such as 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)benzene, the cyano group can be introduced via palladium-catalyzed cyanation using reagents like zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN). The Sandmeyer reaction, involving the diazotization of an aniline (B41778) precursor (3-amino-1-(1-methyl-1H-pyrazol-3-yl)benzene) followed by treatment with a cyanide salt, is another classic method. The nitrile group itself can be further modified, for example, through hydrolysis to a carboxylic acid or reduction to an amine, highlighting its role as a key synthetic intermediate. numberanalytics.com

Directed ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.org In the context of this compound synthesis, a directing group on either the benzonitrile or pyrazole ring could facilitate the key C-C bond formation.

For example, if starting with 1-methyl-1H-pyrazole, direct lithiation can be challenging. However, the presence of a directing group on the pyrazole ring can control the site of metalation. enamine.netrsc.org Alternatively, starting with a substituted benzonitrile bearing a directing group (e.g., an amide ortho to the desired coupling position), one could achieve regioselective metalation followed by quenching with a pyrazole-containing electrophile. This strategy offers a high degree of control over regiochemistry, which can be difficult to achieve by other means. harvard.edu

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.govbenthamdirect.com Key strategies include the use of greener solvents, alternative energy sources, and catalytic methods.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a primary goal. researchgate.netnih.gov Aqueous media can be used for both pyrazole ring formation and cross-coupling reactions. acs.org

Energy Efficiency: Microwave irradiation and ultrasound assistance are energy-efficient techniques that can significantly reduce reaction times and improve yields in pyrazole synthesis. researchgate.netnih.gov

Catalysis: The use of highly efficient and recyclable catalysts minimizes waste. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product, are highly atom-economical and efficient. nih.gov Designing an MCR for this compound could involve combining a benzonitrile derivative, a dicarbonyl precursor, and methylhydrazine in one pot, representing a highly efficient and green synthetic route. beilstein-journals.org

Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and active pharmaceutical ingredients. This paradigm shift is driven by the inherent advantages of flow chemistry, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents and intermediates, precise control over reaction parameters, and streamlined scalability. nih.govnih.gov For the synthesis of complex heterocyclic molecules like this compound, flow chemistry offers a robust platform to overcome challenges associated with selectivity, reaction time, and process intensification.

While specific literature on the continuous flow synthesis of this compound is not extensively detailed, a viable and efficient synthetic strategy can be extrapolated from established flow methodologies for structurally related pyrazoles. mdpi.comgalchimia.com A plausible and efficient approach involves a two-stage continuous process. This process would begin with the condensation of a suitable β-keto nitrile with a methylhydrazine derivative, a common and effective method for constructing the pyrazole core. researchgate.net

A hypothetical flow chemistry setup for this synthesis would typically involve the following components:

Pumping Systems: Multiple high-precision pumps to deliver streams of the starting materials (e.g., a solution of a 3-cyanobenzoylacetonitrile precursor and a solution of methylhydrazine) and any necessary catalysts or solvents.

Mixing Point: A T-mixer or similar device to ensure rapid and efficient mixing of the reagent streams before they enter the reactor.

Reactor Module: A heated, coiled tube reactor, often made of chemically inert materials like PFA or stainless steel. The dimensions of the reactor (length and internal diameter) are chosen to achieve the desired residence time for the reaction mixture. nih.govgalchimia.com

Temperature Control: The reactor is housed within a unit that allows for precise temperature control, which is crucial for optimizing reaction kinetics and minimizing side-product formation.

Back-Pressure Regulator: A back-pressure regulator is installed at the outlet of the reactor to allow the system to be safely heated above the boiling point of the solvent, thereby accelerating the reaction rate significantly. nih.gov

The reaction would proceed as the mixed reagents flow through the heated coil. The pyrazole ring formation occurs in a controlled manner within the reactor. The product stream exiting the reactor can then be collected for subsequent purification. This continuous setup allows for the safe handling of potentially exothermic reactions and unstable intermediates.

The scalability of this process is a key advantage. By running the continuous system for longer periods, large quantities of the target compound can be produced without the need to re-optimize reaction conditions for larger vessels, a common challenge in batch processing. Furthermore, the modular nature of flow systems allows for the integration of in-line purification or subsequent reaction steps, creating a truly continuous "assembly line" synthesis. researchgate.netmit.edu

Table 1: Projected Parameters for Continuous Flow Synthesis of this compound

| Parameter | Projected Value | Rationale |

| Starting Material 1 | 3-(3-Oxo-3-phenylpropanoyl)benzonitrile | A suitable β-dicarbonyl precursor for pyrazole synthesis. |

| Starting Material 2 | Methylhydrazine | Provides the N1-methyl group and the second nitrogen for the pyrazole ring. |

| Solvent | Dimethylformamide (DMF) or Ethanol | Solvents commonly used for pyrazole synthesis, offering good solubility for reactants. galchimia.com |

| Reactor Type | PFA or Stainless Steel Coil | Inert materials suitable for a wide range of reaction conditions. |

| Reactor Volume | 5-20 mL | Typical volumes for laboratory-scale flow chemistry optimization. galchimia.com |

| Flow Rate | 0.1 - 1.0 mL/min | Allows for a range of residence times to be explored for reaction optimization. |

| Residence Time | 5 - 30 minutes | Shorter residence times are a key advantage of flow chemistry, enabled by higher temperatures. mit.edu |

| Temperature | 120 - 170 °C | Elevated temperatures, safely achievable in a flow reactor, can significantly accelerate the cyclization reaction. galchimia.comnih.gov |

| Back Pressure | 10-15 bar | Enables superheating of the solvent to increase reaction rates. |

| Projected Yield | >85% | High yields are often achieved in flow synthesis due to precise control over reaction conditions. |

| Productivity | Grams per hour | A key metric for scalability in continuous manufacturing. mit.edu |

The development of such a continuous flow process for the synthesis of this compound would not only enhance the efficiency and safety of its production but also align with the principles of green chemistry by potentially reducing solvent waste and energy consumption compared to traditional batch methods. mdpi.com

Iii. Reaction Mechanisms and Reactivity Studies

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Benzonitrile (B105546) Moiety

The benzonitrile ring's reactivity towards aromatic substitution is heavily influenced by the strong electron-withdrawing nature of the nitrile (-CN) group and the presence of the 1-methyl-pyrazol-3-yl substituent.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-withdrawing nitrile group activates the benzene (B151609) ring towards nucleophilic aromatic substitution (NAS). masterorganicchemistry.comlibretexts.org For NAS to occur, a good leaving group (such as a halogen) must be present on the benzonitrile ring. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comyoutube.com The presence of electron-withdrawing groups, like the nitrile, is crucial for stabilizing this negatively charged intermediate. youtube.com The most significant activation occurs when the withdrawing group is positioned ortho or para to the leaving group. youtube.comyoutube.com In a hypothetical halogenated derivative of 3-(1-methyl-1H-pyrazol-3-yl)benzonitrile, the nitrile group would effectively stabilize the Meisenheimer complex, facilitating the substitution.

Table 1: Predicted Aromatic Substitution Reactivity on the Benzonitrile Moiety

| Reaction Type | Activating/Deactivating Group | Directing Influence | Predicted Reactivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | -CN (strong deactivator) masterorganicchemistry.com | Meta-directing | Low; requires harsh conditions. Substitution likely at C4 and C6. |

| Nucleophilic Aromatic Substitution (NAS) | -CN (strong activator) masterorganicchemistry.com | Ortho, para-activating | High (requires a leaving group). Facilitates attack on the carbon bearing the leaving group. |

Pyrazole (B372694) Ring Functionalization and Stability Under Reaction Conditions

The pyrazole ring in this compound is a robust heterocyclic system, but it also possesses sites for functionalization. jmchemsci.com The reactivity of the pyrazole ring is governed by the substitution pattern and the nature of the reagents. nih.gov

Reactivity and Functionalization: The pyrazole ring has both nucleophilic (N2, C4) and electrophilic (C5) positions. nih.gov The C4 position is the most common site for electrophilic attack due to its higher electron density. The C5 position, adjacent to the N-methyl group and bearing the benzonitrile substituent at C3, is sterically hindered and electronically influenced. Functionalization reactions such as halogenation, nitration, and acylation would preferentially occur at the C4 position. For instance, direct thiocyanation and selenocyanation of N-substituted pyrazoles have been shown to proceed with high regioselectivity at the C4 position. nih.gov Furthermore, lithiation of similar 1-methyl-pyrazoles, followed by reaction with an electrophile, provides a route to various functionalized derivatives. enamine.net

Stability: Pyrazoles are known for their thermal stability and general inertness to many oxidizing and reducing agents. jmchemsci.com The aromatic character of the pyrazole ring contributes to its stability. It remains intact under a variety of reaction conditions, including those used for transition metal-catalyzed cross-coupling and vigorous condensation reactions. researchgate.netnih.gov This stability allows for the selective modification of the benzonitrile portion of the molecule without compromising the pyrazole core.

Table 2: Potential Functionalization Reactions of the Pyrazole Ring

| Reaction | Reagent/Conditions | Expected Product | Reference |

|---|---|---|---|

| Thiocyanation | PhICl₂ / NH₄SCN | 4-Thiocyanato-3-(1-methyl-1H-pyrazol-3-yl)benzonitrile | nih.gov |

| Selenocyanation | PhICl₂ / KSeCN | 4-Selenocyanato-3-(1-methyl-1H-pyrazol-3-yl)benzonitrile | nih.gov |

| Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-3-(1-methyl-1H-pyrazol-3-yl)benzonitrile | enamine.net |

| Metalation | n-BuLi, then Electrophile (E⁺) | 4-E-3-(1-methyl-1H-pyrazol-3-yl)benzonitrile | enamine.net |

Mechanistic Insights into C-H Activation and Functionalization

Direct C-H activation is a powerful strategy for molecular functionalization that avoids the need for pre-functionalized substrates. rsc.org For this compound, C-H bonds on both the pyrazole and benzonitrile rings are potential targets for activation.

Mechanisms: Transition-metal-catalyzed C-H functionalization often involves the coordination of a metal center to a directing group within the substrate. nih.gov In the subject molecule, the N2 nitrogen of the pyrazole ring can act as a directing group to facilitate the ortho-C-H activation of the benzonitrile ring. This leads to the formation of a metallacyclic intermediate, which can then react with various coupling partners.

Alternatively, C-H bonds on the pyrazole ring can be activated. The acidity of the C4-H and C5-H bonds can be enhanced by the electronic effects of the substituents, enabling direct functionalization. researchgate.net Palladium-catalyzed C-H allylation, benzylation, and alkenylation of pyrazoles have been developed, demonstrating the feasibility of functionalizing the heterocyclic core directly. researchgate.net These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway or oxidative addition.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis provides a versatile toolkit for modifying complex organic molecules. mdpi.comuniurb.itresearchgate.net The subject compound can participate in such transformations either through C-H activation or by using a pre-functionalized derivative (e.g., a halogenated analog).

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental in C-C bond formation. researchgate.netnih.govmdpi.com A halogenated version of this compound, for example, 4-bromo-3-(1-methyl-1H-pyrazol-3-yl)benzonitrile, could readily engage in these reactions. The 4-bromo derivative could couple with arylboronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to yield more complex structures. mdpi.comrsc.org The development of specialized ligands, including those based on pyrazole phosphines, has been shown to enhance the efficiency of these catalytic cycles. researchgate.net

Table 3: Examples of Potential Transition Metal-Catalyzed Reactions

| Reaction Name | Substrate Required | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Halogenated derivative | Pd(OAc)₂, Ligand, Base | Biaryl derivative | rsc.org |

| Heck Coupling | Halogenated derivative | Pd(OAc)₂, Ligand, Base | Alkenylated derivative | mdpi.com |

| Sonogashira Coupling | Halogenated derivative | Pd(PPh₃)₂Cl₂, CuI, Base | Alkynylated derivative | mdpi.com |

| C-H Arylation | Direct use of the molecule | Pd(OAc)₂, Directing Group assistance | Arylated derivative | rsc.org |

Radical Reactions and Photochemistry of this compound

The study of radical and photochemical reactions of pyrazole derivatives reveals pathways to unique molecular transformations. semanticscholar.orgresearchgate.net

Photochemistry: N-substituted pyrazoles are known to undergo photochemical reactions, including photoisomerization to imidazoles and photocleavage. semanticscholar.orgresearchgate.net Irradiation of pyrazole-containing systems can also lead to [2+2] photodimerization, particularly in fused-ring systems. semanticscholar.orgresearchgate.net The specific pathway is often dependent on the solvent and the substitution pattern. For this compound, UV irradiation could potentially induce isomerization of the pyrazole ring or other rearrangements. However, in some complex systems containing pyrazole, the expected photochemical reactivity, such as 6π-electrocyclization, has been observed to be suppressed. nih.gov

Radical Reactions: Information on non-photochemical radical reactions involving this specific molecule is limited. However, the generation of reactive intermediates like nitrile imines from related heterocyclic precursors is a known process. rsc.org Benzonitrile oxide, a related species, is well-documented to undergo 1,3-dipolar cycloaddition reactions. researchgate.net It is conceivable that under specific radical-generating conditions, both the pyrazole and benzonitrile moieties could participate in radical addition or substitution reactions, although this remains a less explored area of its reactivity.

Iv. Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These ab initio and semi-empirical methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of molecules by calculating the electron density. researchgate.net For a molecule like 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile, a DFT analysis would typically involve geometry optimization to find the most stable three-dimensional structure. Following optimization, further calculations can reveal critical electronic characteristics.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. In studies of other pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional, have been employed to calculate these frontier orbitals and predict charge transfer within the molecule. mdpi.comnih.gov

Electron Density and Molecular Electrostatic Potential (MEP): A DFT calculation provides a map of the electron density distribution, showing which parts of the molecule are electron-rich and which are electron-poor. The Molecular Electrostatic Potential (MEP) map visualizes this distribution, with red areas indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the nitrile group, identifying them as key sites for intermolecular interactions.

Illustrative Data from a DFT Study on a Related Pyrazole Derivative:

Please note: The following table is an example from a study on a different pyrazole compound and is for illustrative purposes only, showing the type of data a DFT calculation can provide.

| Calculated Parameter | Value (Illustrative Example) | Significance for Reactivity |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and electronic transitions |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. chemrxiv.org It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves in different environments (e.g., in a solvent or interacting with a biological target). nih.govresearchgate.net

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Determine the preferred dihedral angle between the pyrazole and benzonitrile (B105546) rings and the energy barriers to rotation. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Study Solvation: Simulate how solvent molecules (like water) arrange around the solute and calculate the free energy of solvation.

Probe Intermolecular Interactions: Model how multiple molecules of this compound interact with each other in the solid state or how a single molecule interacts with a protein receptor, providing insights into binding modes and affinities. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational methods are widely used to predict various types of spectra, which can be invaluable for confirming the identity and structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for predicting NMR chemical shifts (¹H and ¹³C). nih.govgithub.io By calculating the magnetic shielding tensors for each nucleus, it can produce a theoretical spectrum. Comparing these predicted shifts with experimental data can help assign peaks and confirm the correct structure, especially for complex molecules. Recent advances using machine learning have also shown high accuracy in predicting ¹H NMR shifts. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculations produce a theoretical infrared (IR) spectrum. mdpi.com The predicted frequencies correspond to specific vibrational modes (e.g., C≡N stretch, C-H bend, ring vibrations), and their comparison with an experimental IR spectrum aids in functional group identification and structural confirmation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths. nih.gov This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals (e.g., π → π* transitions).

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. This involves locating the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For the synthesis of this compound, which might be formed through a reaction like the Knorr pyrazole synthesis, computational modeling could: rsc.org

Identify the most likely reaction mechanism by comparing the energy barriers of different possible pathways.

Characterize the geometry of the transition state structure for the rate-determining step.

Calculate the activation energy, providing a theoretical estimate of the reaction rate.

These studies offer insights into reaction kinetics and can help optimize experimental conditions such as temperature, catalyst choice, and solvent. researchgate.net

Computational Design of Novel Derivatives with Tuned Properties

One of the most powerful applications of computational chemistry is the in silico design of new molecules with desired properties before they are ever synthesized in a lab. nih.gov By starting with a core structure like this compound, chemists can computationally introduce various substituents and screen the resulting derivatives for improved characteristics.

This process often involves:

Quantitative Structure-Activity Relationship (QSAR): Developing statistical models that correlate structural features (descriptors) with a specific activity (e.g., biological potency). nih.gov These models can then predict the activity of new, unsynthesized derivatives.

Virtual Screening: Docking a large library of designed derivatives into the active site of a target protein to predict binding affinities and identify the most promising candidates.

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed compounds, helping to filter out candidates that are likely to fail in later stages of drug development.

Through these methods, derivatives of the this compound scaffold could be computationally designed to have enhanced biological activity, better solubility, or other optimized properties for applications in materials science or medicinal chemistry. mdpi.com

V. Applications in Advanced Chemical Research

3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile as a Ligand in Coordination Chemistry

In coordination chemistry, ligands are crucial molecules that bind to a central metal atom to form a coordination complex. The specific properties of the ligand, such as its denticity, steric bulk, and electronic profile, dictate the structure, stability, and reactivity of the resulting metal complex. Pyrazole-based ligands are of significant interest due to their ability to form stable complexes with a wide range of metal ions, and their derivatives have been explored for applications in catalysis, materials science, and bioinorganic chemistry. bohrium.comsemanticscholar.org The presence of both a pyrazole (B372694) ring and a nitrile group allows this compound to act as a versatile ligand, potentially coordinating through the pyrazolyl nitrogen atoms and/or the nitrile nitrogen.

The synthesis of metal complexes using pyrazole-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For this compound, complexes with transition metals like copper, zinc, cobalt, and palladium can be synthesized by reacting the ligand with metal halides (e.g., PdCl₂, CuCl₂) or nitrates in solvents such as acetonitrile, ethanol (B145695), or dimethylformamide (DMF). jcsp.org.pknih.gov The reaction is often carried out under reflux to ensure completion. jcsp.org.pk

The design of these complexes can be tailored for specific applications. For instance, tridentate pyrazole-based ligands are used to create stable, coplanar structures with transition metals. mdpi.com While this compound is inherently a bidentate or even monodentate ligand, its derivatives can be incorporated into larger molecular scaffolds to achieve higher denticity. The synthesis strategy can also influence the final structure; for example, one-pot reactions catalyzed by 3d-metal salts have been developed for creating related bis(1H-indazol-1-yl)methane ligands, a method that highlights the versatile reactivity of such heterocyclic systems. semanticscholar.org The resulting complexes can be mononuclear, where a single metal ion is coordinated, or they can form polynuclear structures and coordination polymers depending on the reaction conditions and the metal-to-ligand ratio. nih.govrsc.org

Once synthesized, the definitive structure and coordination environment of the metal complexes are determined using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal center. Coordination of the pyrazole's nitrogen atom to the metal is typically evidenced by shifts in the C=N stretching vibration bands. nih.gov Similarly, if the benzonitrile (B105546) group coordinates to the metal, a noticeable shift in the C≡N stretching frequency would be observed compared to the free ligand. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. Upon complexation, the chemical shifts of the pyrazole and phenyl ring protons and carbons will change significantly compared to the free ligand. nih.govorientjchem.org For instance, the disappearance of the phenolic OH proton signal in the ¹H NMR spectrum of a related Schiff base complex confirmed its deprotonation and coordination to the metal ion. orientjchem.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral, square planar) around the metal center. researchgate.netmdpi.com

| Technique | Free Ligand (Characteristic Signal) | Metal Complex (Characteristic Signal) | Interpretation |

| IR Spectroscopy | C=N (pyrazole): ~1550 cm⁻¹ | C=N (pyrazole): ~1570 cm⁻¹ (shift) | Coordination of pyrazole nitrogen to the metal center. nih.gov |

| C≡N (nitrile): ~2230 cm⁻¹ | C≡N (nitrile): ~2230 cm⁻¹ (no shift) | Nitrile group is not coordinated to the metal. australiaawardsindonesia.org | |

| ¹H NMR Spectroscopy | Pyrazole H: 7.8 ppm | Pyrazole H: 8.1 ppm (downfield shift) | Change in electronic environment upon complexation. orientjchem.org |

| ¹³C NMR Spectroscopy | Pyrazole C: 140 ppm | Pyrazole C: 145 ppm (downfield shift) | Confirmation of coordination to the metal center. nih.gov |

Metal complexes derived from pyrazole-based ligands are recognized for their catalytic activity in a variety of organic transformations. bohrium.com The electronic properties imparted by the ligand are crucial for tuning the reactivity of the metal center. The combination of the pyrazole and benzonitrile moieties in this compound can modulate the Lewis acidity and redox potential of the metal center.

Oxidation Catalysis: Complexes of transition metals like cobalt and manganese with pyrazole-derived ligands have shown excellent catalytic activity for oxidation reactions, such as the oxygen evolution reaction (OER). rsc.org

Cross-Coupling Reactions: Palladium complexes are workhorses in C-C bond formation reactions. A Pd(II) complex with a related bis(1,2,3-triazolyl-pyridine) ligand proved to be a highly effective catalyst for the Suzuki–Miyaura coupling reaction, with its high reactivity attributed to the ligand's specific electronic and steric properties. rsc.org This suggests that palladium complexes of this compound could also serve as effective catalysts for similar cross-coupling reactions, which are fundamental in pharmaceutical and materials synthesis.

Integration into Functional Materials Research

The distinct electronic properties of this compound make it an attractive candidate for incorporation into advanced functional materials, particularly in the fields of optoelectronics and porous materials.

In OLED technology, the performance of the device is heavily dependent on the properties of the organic materials used in the emissive and charge-transporting layers. mdpi.com Materials with bipolar characteristics, meaning they can transport both holes and electrons effectively, are highly sought after, especially as hosts for phosphorescent emitters. rsc.org

The structure of this compound, featuring an electron-rich pyrazole unit and an electron-deficient benzonitrile unit, suggests it could function as a bipolar material. Pyrazoline and carbazole (B46965) derivatives with similar donor-acceptor architectures have been successfully employed in OLEDs. rsc.orgresearchgate.net For instance, carbazole-benzonitrile derivatives have been developed as universal host materials for high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.org These hosts facilitate balanced charge injection and transport, leading to high external quantum efficiencies (EQEs) exceeding 26%. rsc.org By analogy, this compound could be investigated for similar roles, either as a host material or as a building block for more complex emitters in next-generation displays and lighting.

| Device Parameter | Value | Reference |

| Host Material | 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB) | rsc.org |

| Maximum External Quantum Efficiency (EQE) | 26.1% | rsc.org |

| Emitted Color | Sky-Blue | rsc.org |

| Device Structure | ITO/Hole-Injection Layer/Host:Emitter/Electron-Transport Layer/Cathode | researchgate.netnih.gov |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). chemistryviews.org The choice of linker is critical as it defines the pore size, shape, and chemical functionality of the resulting framework. Bifunctional organic linkers containing N-heterocyclic groups like pyrazoles are valuable for building robust MOFs.

Flexible pyrazole-based ligands, such as 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene, have been used to synthesize coordination polymers with late transition metals like Zn(II) and Co(II). nih.gov These materials can exhibit permanent porosity and high thermal stability, making them suitable for gas storage and separation applications. nih.gov Given its rigid structure and divergent coordinating sites (pyrazole and nitrile), this compound is a promising candidate for a linker in the synthesis of new MOFs. The nitrile group can either coordinate directly to the metal center or remain uncoordinated, providing a functional handle for post-synthetic modification to introduce further properties into the framework. MOFs built with such linkers could find applications in areas like catalysis, where active metal sites are heterogenized within a porous support. chemistryviews.org

Supramolecular Assembly and Self-Healing Materials

The field of supramolecular chemistry investigates the formation of complex assemblies through non-covalent interactions. Pyrazole derivatives are widely explored in this area due to their structural versatility and ability to participate in various intermolecular forces. mdpi.com The structure of this compound contains multiple features conducive to supramolecular assembly. The pyrazole and phenyl rings can engage in π-π stacking interactions, while the nitrogen atoms of the pyrazole and the nitrile group can act as hydrogen bond acceptors or participate in dipole-dipole interactions. mdpi.com These interactions are fundamental to creating ordered, self-assembling systems.

This capacity for forming reversible, non-covalent bonds is the foundational principle behind intrinsic self-healing materials. researchgate.netrsc.org Such polymers can autonomously repair damage, extending their lifespan and improving safety. researchgate.net The development of self-healing materials often relies on incorporating dynamic bonds, such as metal-ligand coordination, into the polymer structure. mdpi.commdpi.com The nitrogen atoms in the pyrazole ring are excellent ligands for metal ions, suggesting that polymers incorporating the this compound motif could form metallosupramolecular networks. researchgate.net These networks, cross-linked by reversible metal-coordination bonds, could impart self-healing properties to the material. mdpi.com While direct application of this specific compound in self-healing polymers is not yet extensively documented, its functional groups present a clear potential for designing new dynamic materials.

Role in Sensing and Detection Technologies

Pyrazole derivatives have emerged as a superior class of scaffolds for the development of chemosensors, which are molecules designed to detect and signal the presence of specific ions or molecules. rsc.orgresearchgate.net Their widespread use is due to their synthetic versatility and notable photophysical properties. rsc.orgresearchgate.net The fundamental mechanism of pyrazole-based sensors involves the nitrogen atoms of the pyrazole ring acting as a binding or chelation site for the target analyte, particularly metal ions. researchgate.netnih.gov

Application as a Building Block in Complex Molecule Synthesis

One of the most significant applications of this compound is its role as a versatile building block in organic synthesis. fishersci.comnih.gov Its commercial availability underscores its utility as a starting material for constructing more elaborate molecular structures. fishersci.com The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural feature that frequently appears in biologically active compounds. nih.govmdpi.com

While pyrazoles are predominantly synthetic heterocycles, a number of pyrazole-containing compounds have been isolated from natural sources and exhibit interesting biological properties. nih.govresearchgate.net Examples include the C-nucleoside antibiotics formycin and pyrazofurin. mdpi.com The synthesis of analogs of these natural products is a key strategy in drug discovery to improve pharmacological properties or explore structure-activity relationships. researchgate.netnih.gov

Given that this compound is a functionalized pyrazole, it serves as a valuable starting point for the synthesis of analogs of such natural products. nih.gov The compound provides the core pyrazole structure, which can then be chemically modified and elaborated to mimic the structural features of a natural target, leading to novel compounds with potentially enhanced therapeutic activity.

The structure of this compound is ideally suited for its use as a precursor to more advanced and functionally diverse synthetic intermediates. google.comenamine.net Both the benzonitrile group and the pyrazole ring offer reactive sites for a variety of chemical transformations. A patent for the synthesis of potent androgen receptor antagonists, for instance, uses the closely related compound 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile as a key intermediate, highlighting the importance of this structural motif in pharmaceutical development. google.comnih.gov

The functional groups on the molecule can be selectively modified to introduce new functionalities, thereby creating a new generation of intermediates. The table below outlines some of the potential synthetic transformations that can be applied to this building block.

| Functional Group | Transformation | Resulting Group | Potential Application |

|---|---|---|---|

| Benzonitrile (-C≡N) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) | Amide coupling, esterification |

| Benzonitrile (-C≡N) | Catalytic Reduction (e.g., with H₂/catalyst) | Aminomethyl (-CH₂NH₂) | Amide/sulfonamide formation, reductive amination |

| Benzonitrile (-C≡N) | [2+3] Cycloaddition (e.g., with NaN₃) | Tetrazole Ring | Bioisostere for carboxylic acid in drug design |

| Pyrazole Ring (C4-H) | Electrophilic Halogenation (e.g., with NBS, NCS) | 4-Halopyrazole | Cross-coupling reactions (e.g., Suzuki, Sonogashira) |

These transformations demonstrate how this compound can be systematically elaborated into a wide array of more complex intermediates, each with its own potential for use in the synthesis of novel materials and pharmacologically active agents. enamine.netnih.gov

Vi. Advanced Characterization and Analytical Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Products

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unequivocal identification of 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other isomers or compounds with the same nominal mass.

For this compound, with a molecular formula of C₁₁H₉N₃, HRMS analysis would yield a measured mass that closely matches the calculated theoretical mass. The technique is also invaluable for analyzing complex reaction mixtures, where it can identify byproducts and impurities. Fragmentation analysis (MS/MS) within an HRMS experiment can further elucidate the structure by breaking the molecule into smaller, identifiable pieces, confirming the connectivity of the pyrazole (B372694) and benzonitrile (B105546) rings. researchgate.netdergipark.org.trmdpi.comnih.gov

Table 1: Illustrative HRMS Data for C₁₁H₉N₃

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉N₃ |

| Theoretical Mass [M+H]⁺ | 184.0869 |

| Measured Mass [M+H]⁺ | 184.0871 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Advanced 2D NMR techniques are particularly crucial for a molecule like this compound to assign all proton (¹H) and carbon (¹³C) signals and confirm the substitution pattern. ipb.pt

A combination of 2D NMR experiments provides a complete picture of the covalent framework and spatial arrangement of the molecule. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would show correlations between adjacent protons on the benzonitrile ring and between the H4 and H5 protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation). It is used to assign carbon signals based on their attached, and usually pre-assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the N-methyl protons and the H5 proton of the pyrazole ring, confirming the regiochemistry of the N-methylation. science.govresearchgate.net

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Carbons/Protons | Information Gained |

|---|---|---|---|

| COSY | H4 (pyrazole) | H5 (pyrazole) | Connectivity within the pyrazole ring |

| H4' (benzene) | H5' (benzene) | Connectivity within the benzene (B151609) ring | |

| HSQC | N-CH₃ | C (methyl) | Direct ¹H-¹³C one-bond connections |

| H4 (pyrazole) | C4 (pyrazole) | ||

| HMBC | N-CH₃ | C5, C1' (pyrazole) | Confirms N1-methylation and pyrazole structure |

| H5 (pyrazole) | C3 (pyrazole), C1'' (benzene) | Confirms linkage of pyrazole to benzonitrile |

| NOESY | N-CH₃ | H5 (pyrazole) | Confirms spatial proximity and regiochemistry |

Solid-State NMR (ssNMR) is a vital technique for characterizing materials in their solid form, providing information that is inaccessible by solution NMR. For this compound, ssNMR, particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), can be used to study polymorphism (the existence of multiple crystalline forms) and to characterize amorphous (non-crystalline) states. acs.orgrsc.org Different polymorphs will exhibit distinct ¹³C chemical shifts and relaxation times in the ssNMR spectrum due to differences in their crystal lattice environments and intermolecular interactions. acs.org This analysis is critical in pharmaceutical and materials science, as different solid forms can have varying physical properties.

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. acs.orgacs.org This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The data provides the exact coordinates of each atom in the crystal lattice, allowing for the definitive determination of bond lengths, bond angles, and torsion angles. ijcmas.comnih.gov Furthermore, it reveals the nature of intermolecular interactions, such as π-π stacking between the aromatic rings, which govern the crystal packing. researchgate.netnih.gov While a specific structure for this exact compound is not publicly available, analysis of similar pyrazole derivatives demonstrates the power of this method. nih.gov

Table 3: Representative Crystallographic Data for a Pyrazole Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.668 |

| b (Å) | 17.801 |

| c (Å) | 9.757 |

| β (°) | 106.50 |

| Volume (ų) | 1277.0 |

| Z (molecules/cell) | 4 |

Data based on a structurally similar compound, C₁₆H₁₁N₃O. nih.gov

Spectroscopic Studies (UV-Vis, FT-IR, Raman, Fluorescence) for Electronic and Vibrational Properties

A range of spectroscopic techniques are used to probe the electronic and vibrational characteristics of the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to display absorption maxima corresponding to π → π* electronic transitions within the conjugated system comprising the pyrazole and benzonitrile rings. researchgate.netresearchgate.netmdpi.com

FT-IR and Raman Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, confirming the presence of key functional groups. researchgate.netresearchgate.net For this compound, characteristic vibrational frequencies would be observed for the nitrile (C≡N) stretch, aromatic C=C and C=N stretches of the rings, and C-H stretching and bending modes for the aromatic and methyl groups. nih.gov

Fluorescence Spectroscopy: Pyrazole derivatives are often fluorescent, a property that is highly sensitive to their chemical environment and substitution pattern. nih.govnih.govrsc.org Excitation of the molecule at a wavelength corresponding to its absorption maximum would likely lead to fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of this emission process. researchgate.netresearchgate.net

Table 4: Summary of Expected Spectroscopic Features

| Technique | Region/Wavelength | Expected Feature/Assignment |

|---|---|---|

| FT-IR | ~2230 cm⁻¹ | C≡N stretch (nitrile) |

| ~1500-1600 cm⁻¹ | C=C / C=N stretches (aromatic rings) | |

| ~2950-3100 cm⁻¹ | C-H stretch (aromatic and methyl) | |

| UV-Vis | ~250-300 nm | π → π* transitions |

| Fluorescence | Emission > Absorption λ | Potential emission from conjugated system |

Electrochemical Techniques (Cyclic Voltammetry, Chronoamperometry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of a molecule, i.e., its ability to be oxidized or reduced. nih.govresearchgate.net A CV experiment on this compound would involve sweeping a potential range and measuring the resulting current. This would reveal the oxidation and reduction potentials of the compound. Both the electron-rich pyrazole ring and the electron-withdrawing benzonitrile moiety can be electroactive. The results indicate whether the redox processes are reversible or irreversible and provide insight into the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net

Chromatographic Separations (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

The purity and identity of this compound are critical parameters determined using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for assessing the purity of the compound and analyzing it within complex mixtures. These techniques separate components based on their physicochemical properties, allowing for quantification and identification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for the purity assessment of this compound and related pyrazole derivatives. ijcpa.in This technique is well-suited for analyzing polar to moderately non-polar compounds. In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. The separation occurs on a non-polar stationary phase, such as a C18 column, with a polar mobile phase.

The purity of the sample is determined by the chromatographic profile. The main peak corresponds to this compound, and any additional peaks are indicative of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the purity percentage. For accurate quantification, a reference standard of known purity is typically used. Method validation according to ICH guidelines, including parameters like accuracy, precision, linearity, and robustness, is crucial for ensuring the reliability of the results. ijcpa.in

Illustrative RP-HPLC Conditions for Analysis:

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (e.g., 90:10 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min ijcpa.in |

| Detection | UV at 237 nm researchgate.net |

| Column Temperature | 25 °C ijcpa.in |

| Injection Volume | 10 µL |

Note: These conditions are representative and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another essential analytical tool, particularly for the identification of volatile and thermally stable impurities. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and separated in a capillary column. As each component elutes from the column, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass spectrometer.

For this compound, GC-MS can provide detailed information about the molecular weight and fragmentation pattern, which aids in the structural confirmation of the compound and the identification of unknown impurities. The retention time from the GC provides one level of identification, while the mass spectrum offers a molecular fingerprint. Electron ionization (EI) at 70 eV is a common technique used for generating reproducible mass spectra that can be compared against spectral libraries. scielo.br

Representative GC-MS Parameters:

| Parameter | Condition |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 3 min, ramp to 300 °C at 30 °C/min, hold for 20 min scielo.br |

| Ionization Mode | Electron Ionization (EI) at 70 eV scielo.br |

| MS Source Temp | 230 °C scielo.br |

| MS Quad Temp | 150 °C scielo.br |

Note: These parameters are illustrative and should be optimized for the specific instrument and analytical goals.

Mixture Analysis

Both HPLC and GC-MS are invaluable for the analysis of this compound in various mixtures, such as during reaction monitoring or in the final product formulation. For instance, HPLC can be used to track the consumption of starting materials and the formation of the product over time. Similarly, GC-MS can be employed to identify and quantify components in a complex mixture, such as in the analysis of pyrazole isomer mixtures that may arise during synthesis. mdpi.com The combination of these techniques provides a comprehensive understanding of the composition and purity of samples containing this compound.

Vii. Structure Property Relationship Studies

Influence of Substituents on Electronic Properties and Reactivity

The electronic character and subsequent reactivity of the pyrazole-benzonitrile scaffold are significantly modulated by its substituents: the methyl group (-CH₃) and the nitrile group (-CN). The methyl group, attached to the pyrazole (B372694) nitrogen (N1), is an electron-donating group. This donation increases the electron density of the pyrazole ring, influencing its aromaticity and basicity.

Tautomerism and Isomerism of Pyrazole-Benzonitrile Systems

Tautomerism is a critical consideration in pyrazole chemistry, particularly prototropic tautomerism where a hydrogen atom can migrate between the two ring nitrogen atoms. nih.gov This phenomenon, known as annular tautomerism, leads to a dynamic equilibrium between different structural forms in solution. beilstein-journals.org

However, in the case of 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile, the presence of a methyl group on the N1 nitrogen atom "fixes" the structure. beilstein-journals.org This N-alkylation prevents proton migration between the ring nitrogens, meaning the compound exists in a single, stable tautomeric form rather than as an equilibrium mixture. For unsubstituted or N-H pyrazoles, the tautomeric equilibrium can be influenced by solvent polarity and the electronic nature of other substituents. researchgate.netmdpi.com For instance, studies on related pyrazolin-5-ones show that the equilibrium can shift between CH, NH, and OH forms depending on the solvent and substituents. researchgate.net

Beyond tautomerism, constitutional isomers are also significant. The properties of a pyrazolyl-benzonitrile derivative would change substantially if the benzonitrile (B105546) group were attached to a different position on the pyrazole ring (e.g., C4 or C5) or if the methyl group were on the N2 nitrogen. Each isomer possesses a unique electronic and steric profile.

Table 1: Potential Tautomeric Forms in Unsubstituted Pyrazole Systems This table illustrates the general tautomerism possible in pyrazole rings, which is prevented in the titled compound by N-methylation.

| Tautomer Name | Description | Predominance Factors |

| NH-form | A proton resides on one of the pyrazole nitrogen atoms. This is the most common form for pyrazoles. nih.govbeilstein-journals.org | Generally the most stable form, especially in nonpolar solvents. mdpi.com |

| OH-form | In pyrazolones (hydroxypyrazoles), a proton is on an exocyclic oxygen, creating a hydroxyl group. mdpi.com | Can be favored in certain solvents and with specific substitution patterns that stabilize the enol form. researchgate.net |

| CH-form | The mobile proton is located on a ring carbon atom, disrupting aromaticity. nih.govresearchgate.net | Generally less stable and higher in energy compared to NH or OH forms. beilstein-journals.org |

Conformational Analysis and Rotational Barriers

Conformational analysis of this compound primarily concerns the rotation around the single bond connecting the pyrazole and benzene (B151609) rings. This rotation is not entirely free due to steric hindrance and electronic effects, resulting in a potential energy surface with distinct minima corresponding to stable conformers. ekb.eg

Theoretical studies using methods like Density Functional Theory (DFT) can predict the geometry of the most stable conformers and the energy barriers to rotation. ekb.egiu.edu.sa The preferred conformation represents a balance between two main factors:

Steric Hindrance: Interaction between the hydrogen atoms on the pyrazole ring (at C5) and the ortho-hydrogens of the benzonitrile ring can lead to repulsion, favoring a twisted, non-planar conformation.

Electronic Conjugation: A planar conformation allows for maximum overlap of the π-orbitals of the two aromatic rings, which is electronically favorable.

The rotational barrier is the energy required to move from one stable conformer to another through a higher-energy transition state (often a planar or fully eclipsed geometry). iu.edu.sa Additionally, the methyl group attached to the pyrazole nitrogen has its own rotational barrier, although this is typically much lower than the barrier for ring rotation. mdpi.com

Table 2: Representative Rotational Energy Barriers in Related Heterocyclic Systems Data from computational studies on similar molecular scaffolds illustrate the typical energy scales involved.

| Rotation Type | System Studied | Method | Calculated Energy Barrier (kcal/mol) | Reference |

| Inter-ring Rotation | bi-1,2,3-triazole | DFT | 1.67 | ekb.eg |

| Internal NH₂ Rotation | Substituted Pyrazole | DFT | Constrained/Unconstrained | iu.edu.sa |

| Internal Methyl Rotation | Perillartine | DFT | ~1.58 (550 cm⁻¹) | mdpi.com |

Intermolecular Interactions and Crystal Packing Effects

In the solid state, the spatial arrangement of this compound molecules is governed by a variety of non-covalent intermolecular interactions. These forces dictate the crystal lattice structure, which in turn influences physical properties like melting point, solubility, and density.

The key interactions include:

π-π Stacking: The electron-rich pyrazole ring can interact favorably with the electron-poor benzonitrile ring of an adjacent molecule. rsc.org These stacking interactions are a crucial organizing principle in the crystal engineering of aromatic compounds.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, it can participate in weaker C-H···N and C-H···π hydrogen bonds. mdpi.com The nitrogen atom of the nitrile group and the nitrogen at the 2-position of the pyrazole ring are potential hydrogen bond acceptors.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electron-donating and -withdrawing substituents. These dipoles will align in the crystal lattice to maximize attractive interactions.

The combination of these forces results in a specific, repeating three-dimensional structure. The study of different crystal forms (polymorphs) or co-crystals reveals how these interaction motifs can change based on the crystallization conditions or the presence of other molecules. mdpi.com

Table 3: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Description |

| π-π Stacking | Pyrazole Ring / Benzene Ring | Benzene Ring / Pyrazole Ring | Face-to-face or offset stacking between the aromatic rings. rsc.org |

| C-H···N Hydrogen Bond | Aromatic/Methyl C-H | Nitrile N / Pyrazole N2 | A weak hydrogen bond involving a carbon-bound hydrogen and a nitrogen lone pair. mdpi.com |

| C-H···π Hydrogen Bond | Aromatic/Methyl C-H | π-system of an aromatic ring | An interaction between a C-H bond and the electron cloud of a pyrazole or benzene ring. |

Viii. Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Prediction and Property Optimization

Property Optimization: Beyond synthesis, ML models can predict the physicochemical and biological properties of novel derivatives of 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile. researchgate.netnih.gov By training on datasets of known pyrazole-containing compounds, these models can identify structural modifications that are likely to enhance desired properties, such as inhibitory activity against a specific biological target or improved pharmacokinetic profiles. researchgate.netnih.gov This in-silico screening accelerates the design-make-test-analyze cycle, allowing researchers to prioritize the synthesis of compounds with the highest potential. acs.org For example, ML algorithms like random forest have been used to predict the crystalline density of novel pyrazole-based energetic materials, a key performance parameter. researchgate.net

| AI/ML Application | Potential Impact on this compound Research | Key Enabling Technologies |

|---|---|---|

| Retrosynthesis Prediction | Discovery of more efficient, cost-effective, and sustainable synthetic routes. | Neural Networks, Graph Convolutional Networks, Large Reaction Databases (e.g., Reaxys). nih.gov |

| Property Prediction (QSAR) | Rapid in-silico screening of virtual libraries to identify derivatives with optimized biological activity and ADMET properties. | Random Forest, Support Vector Machines, Deep Neural Networks. researchgate.netacs.org |

| Reaction Condition Optimization | Prediction of optimal solvents, catalysts, and temperatures to maximize yield and minimize byproducts. | Bayesian Optimization, Design of Experiments (DoE) software. |

Exploration of Novel Reaction Spaces for this compound and its Derivatives

While classical methods for pyrazole (B372694) synthesis, like the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, the future lies in exploring novel reaction spaces to access new derivatives and improve synthetic efficiency. jetir.orgmdpi.com Research is moving towards methods that offer greater functional group tolerance, regioselectivity, and atom economy. nih.govmdpi.com

Emerging strategies applicable to the synthesis of functionalized pyrazoles include:

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of nitrile imines or diazo compounds with alkynes is a powerful and versatile method for constructing the pyrazole ring. mdpi.comacs.org Recent advancements focus on using novel catalysts and reaction conditions to control regioselectivity, which is crucial for synthesizing specifically substituted isomers. mdpi.comorganic-chemistry.org

Metal-Catalyzed Cross-Coupling: Transition-metal-catalyzed reactions are instrumental in the functionalization of the pyrazole and benzonitrile (B105546) rings. Methodologies like Suzuki, Heck, and Buchwald-Hartwig couplings allow for the introduction of a wide array of substituents, enabling the creation of diverse chemical libraries for screening.

C-H Activation: Direct C-H functionalization is an increasingly important strategy for modifying the core structure of this compound without the need for pre-functionalized starting materials. This atom-economical approach allows for the late-stage modification of complex molecules, providing rapid access to novel analogues.

| Reaction Type | Description | Potential Application for the Target Compound |

|---|---|---|

| [3+2] Cycloaddition | Formation of the pyrazole ring from a three-atom and a two-atom component. mdpi.com | Regioselective synthesis of the core 1-methyl-3-aryl-pyrazole structure from novel precursors. |

| Transition-Metal-Free Cyclization | Iodine-catalyzed or base-mediated cyclization of unsaturated hydrazones to form the pyrazole ring. organic-chemistry.org | Greener synthesis pathways avoiding heavy metal catalysts. |

| Photocatalyzed Reactions | Use of light to drive cycloaddition or functionalization reactions under mild conditions. acs.orgacs.org | Novel regioselective synthesis and functionalization of the pyrazole or benzonitrile moiety. |

Development of Sustainable Synthetic Processes

The principles of green chemistry are becoming central to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use renewable resources. jetir.org For the industrial-scale production of this compound and its derivatives, the development of sustainable processes is a key future direction.

Key areas of focus include:

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol (B145695), or ionic liquids is a primary goal. researchgate.netthieme-connect.com Aqueous synthesis of pyrazoles has been shown to be effective, often facilitated by catalysts that function in water. thieme-connect.comresearchgate.net

Catalysis: The use of recyclable, heterogeneous catalysts such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) K10), or polymer-supported reagents can simplify purification processes and reduce waste. thieme-connect.comresearchgate.netmdpi.com Organocatalysis also presents a metal-free alternative for various transformations. researchgate.net

Energy Efficiency: Microwave-assisted synthesis and sonochemistry are being explored to reduce reaction times and energy input compared to conventional heating methods. mdpi.comscielo.br These techniques can lead to higher yields and cleaner reaction profiles.

Cross-Disciplinary Research Opportunities (e.g., Photochemistry, Electrochemistry, Catalysis)